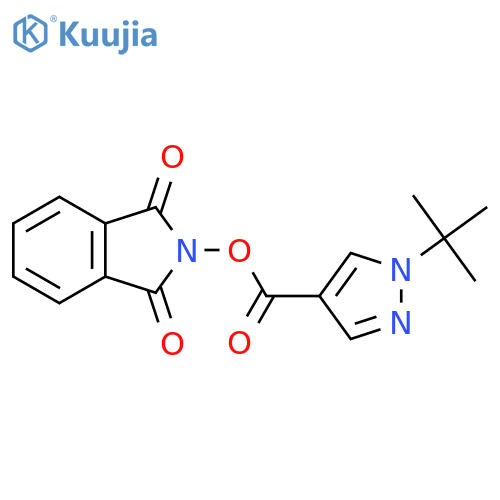

Cas no 2248348-14-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate

- 2248348-14-1

- EN300-6515235

-

- インチ: 1S/C16H15N3O4/c1-16(2,3)18-9-10(8-17-18)15(22)23-19-13(20)11-6-4-5-7-12(11)14(19)21/h4-9H,1-3H3

- InChIKey: ZRZDKRKMCDINRN-UHFFFAOYSA-N

- ほほえんだ: O(C(C1C=NN(C=1)C(C)(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 313.10625597g/mol

- どういたいしつりょう: 313.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 504

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6515235-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 1g |

$528.0 | 2023-05-31 | ||

| Enamine | EN300-6515235-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 5g |

$1530.0 | 2023-05-31 | ||

| Enamine | EN300-6515235-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 0.05g |

$443.0 | 2023-05-31 | ||

| Enamine | EN300-6515235-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 0.25g |

$485.0 | 2023-05-31 | ||

| Enamine | EN300-6515235-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 0.5g |

$507.0 | 2023-05-31 | ||

| Enamine | EN300-6515235-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 10g |

$2269.0 | 2023-05-31 | ||

| Enamine | EN300-6515235-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 0.1g |

$464.0 | 2023-05-31 | ||

| Enamine | EN300-6515235-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate |

2248348-14-1 | 2.5g |

$1034.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate (CAS No. 2248348-14-1) and Its Emerging Applications in Chemical Biology

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate, identified by the CAS number 2248348-14-1, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the class of heterocyclic derivatives, characterized by the presence of both isoindole and pyrazole moieties, which are well-documented for their diverse biological activities. The 1,3-dioxo functional group further enhances its potential as a bioactive scaffold, contributing to its utility in drug discovery and molecular recognition studies.

The structural framework of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate encompasses a rigid bicyclic system, which is often conducive to strong binding interactions with biological targets. The tert-butyl substituent at the pyrazole ring introduces steric bulk, which can modulate the compound's affinity and selectivity in binding assays. This structural feature is particularly relevant in the design of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between this compound and its potential biological targets. Studies suggest that the dioxo group may participate in hydrogen bonding or electrostatic interactions with polar residues in protein active sites, while the pyrazole moiety can engage in π-stacking interactions with aromatic residues. Such insights have guided the optimization of analogs with enhanced potency and reduced off-target effects.

In the realm of medicinal chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate has been explored as a lead compound for developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive molecules that exhibit anti-inflammatory, anticancer, and antimicrobial properties. For instance, isoindole derivatives have shown promise in modulating immune responses by interacting with cytokine receptors or signaling proteins. Similarly, pyrazole-based compounds are widely recognized for their kinase inhibition capabilities.

One of the most compelling aspects of this compound is its potential application in modulating enzyme activity through covalent inhibition. The presence of the dioxo group provides a reactive site that can engage in electrophilic addition reactions with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This mechanism has been exploited in the development of protease inhibitors used to treat viral infections and cancer. Furthermore, the tert-butyl group can serve as a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as solubility and metabolic stability.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate presents both challenges and opportunities for synthetic chemists. The construction of the isoindole core requires multi-step sequences involving cyclization reactions and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been employed to achieve high yields and enantiopurity where necessary.

Recent publications highlight the use of this compound as a building block in fragment-based drug discovery (FBDD) campaigns. FBDD leverages small-molecule fragments with modest affinity for biological targets to identify lead compounds through iterative optimization. The structural complexity of 1,3-dioxo-2,3-dihydro-1H-is

2248348-14-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate) 関連製品

- 2298-36-4(2-(4-aminophenoxy)acetic acid)

- 1897247-40-3(5-bromo-4-(1-hydroxycyclopropyl)methyl-2-methoxyphenol)

- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)

- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)

- 1249387-92-5(1-bromo-3-2-bromo-1-(tert-butoxy)ethylbenzene)

- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)

- 1211603-39-2(1-phenyl-3-[2-(1H-1,2,4-triazol-1-yl)acetyl]urea)

- 2228380-21-8(tert-butyl N-2-(4-aminobut-1-en-2-yl)-5-methoxyphenylcarbamate)

- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)

- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)